molecular formula C17H20N2O4 B3168029 N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 926233-49-0

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3168029
CAS No.: 926233-49-0
M. Wt: 316.35 g/mol
InChI Key: QSDCJFYLNGMDOB-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide (molecular formula: C₁₇H₂₀N₂O₄, molecular weight: 316.36 g/mol) is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a 3-amino-2-methylphenylamine moiety .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-12(18)6-5-7-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDCJFYLNGMDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3-amino-2-methylphenylamine.

    Amide Bond Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-amino-2-methylphenylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical transformations and develop new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antioxidant activities. It has shown moderate activity against certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
E. coli50 µg/mLModerate
S. aureus30 µg/mLModerate
C. albicans25 µg/mLModerate

Medicine

The compound's potential biological activities make it of interest in medicinal chemistry . It is explored for its possible use in developing new therapeutic agents, particularly for treating microbial infections and oxidative stress-related conditions.

Case Study: Tyrosinase Inhibition
this compound has been identified as an effective inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. This property positions it as a candidate for skin-lightening agents.

Table 2: Comparison of Tyrosinase Inhibition

Compound NameIC50 (µM)Toxicity Level
N-(3-Amino-2-methylphenyl)-...15.2Low
Kojic Acid10.0Moderate

Industry

In the industrial sector, this compound is utilized in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications where specific chemical characteristics are required.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trimethoxybenzamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physical Properties

The substituents on the benzamide core significantly influence physical properties such as melting points and solubility. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound 3-Amino-2-methylphenyl C₁₇H₂₀N₂O₄ 316.36 Not reported
4a (Acrylamide derivative) o-Tolylamino, furan-2-yl C₂₄H₂₃N₃O₆ 449.46 222–224
2c (Aryl amino derivative) p-Tolylamino, furan-2-yl C₂₄H₂₄N₂O₆ 436.46 261–263
6a (Chlorophenyl analog) 4-Chlorophenyl, furan-2-yl C₃₃H₃₁ClN₄O₁₀ 683.07 209–211
N-(4-Hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide 4-Hydroxy-2-methylphenyl C₁₇H₁₉NO₅ 317.34 Not reported

Key Observations :

  • Melting Points: The introduction of bulky or polar groups (e.g., chlorophenyl in 6a) reduces melting points compared to simpler aryl amino derivatives like 2c, which has a higher melting point (261–263°C) due to enhanced crystallinity from symmetric substituents .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 6a ) increase molecular polarity but may reduce thermal stability, while methoxy groups enhance lipophilicity .

Spectral Characterization

IR and NMR spectra provide insights into functional groups and conformational differences:

Table 2: Spectral Data of Selected Analogs
Compound IR Peaks (cm⁻¹) Key ¹H-NMR Signals (δ, ppm) ¹³C-NMR Highlights (δ, ppm) Reference
4a 3278 (NH), 1667 (C=O), 1232 (C–O) 7.81 (furan CH), 9.81 (NH), 7.35–7.62 (aromatic CH) 152.99 (C3,5 trimethoxybenzamide)
6a Not reported 3.74–3.87 (OCH₃), 7.47–7.62 (chlorophenyl CH) 129.11 (C3,5 chlorophenyl)
2a 3278 (NH), 1667 (C=O), 1232 (C–O) 7.22–7.25 (olefinic CH), 9.81 (NH) 164.24 (C=O amide)

Key Observations :

  • NH and C=O Stretching : All analogs show IR peaks for NH (~3278 cm⁻¹) and carbonyl groups (~1667 cm⁻¹), confirming the amide linkage .
  • OCH₃ Groups : Methoxy protons resonate at δ 3.74–3.87 ppm in ¹H-NMR, while ¹³C-NMR signals for trimethoxybenzamide carbons appear at ~153 ppm .
  • Substituent-Specific Shifts : Chlorophenyl carbons in 6a resonate at δ 129.11 ppm, distinct from furan carbons (δ 112–150 ppm) in 4a .

Elemental Analysis and Purity

Elemental analysis data for analogs show close agreement between calculated and observed values, confirming successful synthesis:

Table 3: Elemental Analysis of Selected Compounds
Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) Reference
2c 59.36/59.53 5.34/5.12 9.89/9.67
8 61.48/61.61 5.16/5.01 6.94/6.79
4a Not reported Not reported Not reported

Key Observations :

  • Minor deviations (<0.5%) in carbon and nitrogen content suggest high purity and structural fidelity .

Biological Activity

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with three methoxy groups attached to the benzene ring, along with an amino group on the aromatic side chain. This unique configuration contributes to its biological properties.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : Approximately 288.35 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethoxybenzamide moiety facilitates interactions with hydrophobic regions of proteins. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of similar structures have demonstrated IC50_{50} values ranging from 3.01 μM to 11.09 μM against cancer cell lines such as MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells .
  • Mechanistic Studies : It has been observed that certain derivatives can induce G2/M phase arrest in cancer cells and inhibit tubulin polymerization, a crucial process for cell division .

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Enzyme Inhibition : The compound acts as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making it a candidate for skin-lightening agents.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Study 1Demonstrated significant cytotoxicity against various cancer cell lines with IC50_{50} values below 10 μM .
Study 2Showed that the compound inhibits tyrosinase activity effectively while exhibiting lower toxicity compared to traditional inhibitors like kojic acid.
Study 3Investigated the mechanism of action revealing G2/M phase arrest and apoptosis induction in HeLa cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and 3-amino-2-methylaniline. Key steps include:

  • Reagent Selection : Use triethylamine (TEA) as a catalyst in tetrahydrofuran (THF) to promote nucleophilic acyl substitution .
  • Temperature Control : Maintain ambient conditions to avoid side reactions (e.g., isomerization or decomposition) .
  • Purification : Employ preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) to isolate the product with >95% purity .
    • Data Table :
Reaction ComponentOptimal ConditionYield (%)Purity (%)
SolventTHF60–7095–98
CatalystTEA (1.1 eq)--
PurificationEthanol/H2O50–6096–99

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic peaks:
  • Aromatic protons in the trimethoxybenzamide moiety (δ 6.8–7.3 ppm, multiplet) .
  • Methyl groups (δ 2.1–2.5 ppm for CH3 on the aniline ring) .
  • 13C NMR : Confirm carbonyl resonance (δ ~165 ppm for the amide C=O) and methoxy carbons (δ 55–60 ppm) .
    • Troubleshooting : Overlapping peaks in aromatic regions may require 2D NMR (e.g., HSQC) for resolution .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to detect impurities (<1%) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]+ with <5 ppm error .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis or oxidation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Methodology :

  • Functional Group Modification : Replace the 3-amino group with electron-withdrawing substituents (e.g., -NO2) to enhance binding to kinases .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., HepG2 or MCF-7) using MTT assays, correlating IC50 values with substituent electronic properties .
    • Data Contradiction Example :
  • Observation : A methyl substituent increases potency in HepG2 cells but reduces solubility.
  • Resolution : Balance lipophilicity (LogP) via computational modeling (e.g., SwissADME) to optimize bioavailability .

Q. What crystallographic methods resolve the 3D conformation of this compound, and how does it impact target binding?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and refine using SHELXL .
  • Key Metrics : Analyze torsion angles between the benzamide and aniline moieties to predict binding modes (e.g., π-π stacking with tyrosine kinase domains) .
    • Example : A related compound, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, showed a dihedral angle of 45.2° between aromatic rings, influencing steric hindrance in enzyme pockets .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to α-glucosidase or acetylcholinesterase, focusing on hydrogen bonds with methoxy groups .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly at the ATP-binding site .
    • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine force field parameters .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., HepG2 from ATCC) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 ranges of 2–10 µM) and apply statistical models (ANOVA) to identify outliers .
    • Case Study : A 2022 study reported 80% enzyme inhibition at 10 µM, while a 2023 study showed 50% inhibition—differences attributed to assay pH (7.4 vs. 6.8) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

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